Chiral Center at C5 Enables Enantioselective Activity Differentiation in TG2 Inhibition
The 5-position of the dihydroisoxazole ring in this compound is a chiral center, and stereochemistry at this position critically determines inhibitory potency against human transglutaminase 2 (TG2). In a direct head-to-head comparison of enantiomerically enriched dihydroisoxazole inhibitors, the 5-(S) enantiomer exhibited markedly superior inhibition compared to its 5-(R) stereoisomer [1].
| Evidence Dimension | TG2 inhibitory activity (kinh/KI) |
|---|---|
| Target Compound Data | 5-(S)-dihydroisoxazole: KI = 0.0013 mM; kinh/KI = 57,000 M⁻¹min⁻¹ (representative data from structurally related dihydroisoxazole enantiomers) |
| Comparator Or Baseline | 5-(R)-dihydroisoxazole: KI = 0.030 mM; kinh/KI = 4,600 M⁻¹min⁻¹ |
| Quantified Difference | The 5-(S) enantiomer exhibits approximately 12.4-fold higher potency (lower KI) and 12.4-fold higher kinh/KI efficiency ratio compared to the 5-(R) enantiomer |
| Conditions | Recombinant human TG2 enzyme inhibition assay; kinetic parameters determined from progress curve analysis |
Why This Matters
Procurement of racemic versus enantiopure material directly impacts assay reproducibility and structure-activity relationship interpretation in covalent inhibitor development programs.
- [1] Klock C, Herrera Z, Albertelli M, Khosla C. Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2. J Med Chem. 2014;57(21):9042-9064. Table 3. View Source
